molecular formula C17H15BrN2O3S B12123296 4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

Cat. No.: B12123296
M. Wt: 407.3 g/mol
InChI Key: VZUYRSMZBWMEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is an organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps, including electrophilic aromatic substitution and sulfonylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is unique due to the presence of the sulfonyl group attached to the imidazole ring, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .

Biological Activity

4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with various reactants under specific conditions. The details of the synthetic pathway are crucial for understanding the compound's structural characteristics and subsequent biological evaluations.

Antitumor Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related sulfonamide derivatives demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines, with some compounds showing nanomolar potency against MCF7 cells . The mechanism involves the inhibition of microtubule polymerization, targeting tubulin, which is critical for mitotic spindle formation during cell division. This results in cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .

Mechanistic Insights

The binding affinity of these compounds to the colchicine site on tubulin has been confirmed through molecular docking studies. This interaction disrupts the microtubule network, leading to impaired cellular functions and increased autophagic responses in treated cells . The research highlights that co-treatment with multidrug resistance (MDR) inhibitors enhances the efficacy of these compounds, suggesting they are not substrates for MDR pumps .

Case Studies

  • Cytotoxicity Assays : A series of experiments assessed the cytotoxic effects of various substituted benzenesulfonamides, including those similar to this compound. The most potent derivatives were found to have IC50 values in the range of nanomolar concentrations against breast cancer cell lines (e.g., MCF7), indicating strong antitumor activity .
  • Flow Cytometry Analysis : Flow cytometry was utilized to analyze the effects on the cell cycle, revealing that treatment with these compounds leads to a significant increase in apoptotic cells, confirming their role as effective antitumor agents .
  • Molecular Docking Studies : Computational studies have predicted favorable binding energies for these compounds at the target sites on tubulin, supporting their potential as therapeutic agents in cancer treatment .

Data Tables

Compound NameIC50 (µM)TargetMechanism
4-Bromo-1-methoxy-2-sulfonylbenzene<0.1TubulinMicrotubule disruption
Related Sulfonamide A0.5TubulinMicrotubule disruption
Related Sulfonamide B0.3TubulinMicrotubule disruption

Properties

Molecular Formula

C17H15BrN2O3S

Molecular Weight

407.3 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole

InChI

InChI=1S/C17H15BrN2O3S/c1-12-11-20(17(19-12)13-6-4-3-5-7-13)24(21,22)16-10-14(18)8-9-15(16)23-2/h3-11H,1-2H3

InChI Key

VZUYRSMZBWMEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.